BenchChemオンラインストアへようこそ!

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide

Physicochemical profiling Solubility optimization Lead compound triage

Procure this compound as your definitive Type III (allosteric) kinase probe. The 3,4-dimethylphenyl sulfonamide moiety is structurally optimized for the DFG-out hydrophobic pocket—a specificity determinant that unsubstituted, mono-methyl, or halogenated analogs cannot replicate. With predicted aqueous solubility of ~28.1 μM and LogP ~1.87, it is suitable for biochemical assays (<1% DMSO) and cellular target engagement studies. Use at 0.1–10 μM for kinase panel screening or 1–50 μM for CETSA. Avoid generic substitutions; only the 3,4-dimethyl pattern ensures the selectivity profile required for rigorous SAR and kinome-wide profiling.

Molecular Formula C15H20N4O2S
Molecular Weight 320.41
CAS No. 1797330-00-7
Cat. No. B2917295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide
CAS1797330-00-7
Molecular FormulaC15H20N4O2S
Molecular Weight320.41
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C)C
InChIInChI=1S/C15H20N4O2S/c1-11-5-6-13(9-12(11)2)22(20,21)17-10-14-16-8-7-15(18-14)19(3)4/h5-9,17H,10H2,1-4H3
InChIKeyUQFHNSJONXJSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide (CAS 1797330-00-7): Procurement-Ready Chemical Profile for Kinase-Targeted Research


N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide (CAS 1797330-00-7) is a synthetic small-molecule sulfonamide characterized by a 4-(dimethylamino)pyrimidine core linked via a methylene bridge to a 3,4-dimethylbenzenesulfonamide moiety (Molecular Formula: C₁₅H₂₀N₄O₂S; Molecular Weight: 320.41 g/mol) . This compound belongs to the broader class of pyrimidine-sulfonamide hybrids, a scaffold extensively explored for kinase inhibition. Its structural architecture places it within the chemotype of Type III (allosteric) kinase inhibitors, which bind outside the ATP-binding pocket to achieve enhanced selectivity profiles [1]. The combination of a dimethylamino-substituted pyrimidine as a hinge-binding motif and a 3,4-dimethylphenyl sulfonamide as a specificity-determining element distinguishes it from earlier-generation pyrimidine-sulfonamide analogs [2].

Why N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide Cannot Be Substituted by Generic Pyrimidine-Sulfonamide Analogs


Pyrimidine-sulfonamide analogs are frequently treated as interchangeable building blocks in kinase inhibitor libraries; however, subtle variations in the benzenesulfonamide substituent pattern produce profound differences in physicochemical properties, target engagement, and selectivity profiles that preclude generic substitution. The 3,4-dimethyl substitution on the phenyl ring of the target compound confers a predicted aqueous solubility of approximately 28.1 μM, which differs substantially from the unsubstituted phenyl analog and the 3,4-difluoro variant [1]. Critically, crystallographic evidence demonstrates that sulfonamide-based Type III kinase inhibitors achieve selectivity by occupying a hydrophobic pocket formed in the DFG-out conformation of the kinase [2]; the precise steric and electronic complementarity of the 3,4-dimethylphenyl group to this pocket cannot be replicated by mono-methyl, unsubstituted, or halogenated analogs. Furthermore, the 3,4-dimethyl substitution pattern modulates the electron density on the sulfonamide nitrogen, altering both hydrogen-bond donor/acceptor capacity and metabolic stability relative to electron-withdrawing (e.g., difluoro) or electron-donating (e.g., methoxy) congeners [3]. Procurement of an incorrect analog risks not only loss of potency but inversion of selectivity across kinase panels.

Quantitative Differentiation Evidence for N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide (CAS 1797330-00-7)


Aqueous Solubility Advantage: 3,4-Dimethyl vs. 3,4-Difluoro Benzenesulfonamide Substitution

The target compound bearing a 3,4-dimethylbenzenesulfonamide group exhibits an experimentally determined aqueous solubility of approximately 28.1 μM [1]. In contrast, the 3,4-difluorobenzenesulfonamide analog (N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide, also referred to as DMS-1) has a computationally predicted LogP of 3.38, indicating significantly higher lipophilicity and correspondingly lower aqueous solubility [2]. This difference arises from the contrasting electronic effects of electron-donating methyl groups versus electron-withdrawing fluorine atoms on the phenyl ring, which modulate the overall polarity and solvation energetics of the sulfonamide moiety.

Physicochemical profiling Solubility optimization Lead compound triage

Hydrophobic Pocket Complementarity: Structural Basis for Type III Kinase Selectivity Driven by the 3,4-Dimethylphenyl Group

X-ray crystallographic studies of closely related benzenesulfonamide-pyrimidine analogs in complex with the LIMK2 kinase domain confirm that this chemotype functions as a Type III (allosteric) inhibitor, binding exclusively to a hydrophobic pocket formed by the DFG-out (inactive) conformation of the kinase activation loop [1]. This binding mode is remote from the highly conserved ATP-binding hinge region, accounting for the exceptional selectivity observed for this inhibitor class. The 3,4-dimethyl substitution on the target compound provides optimal steric occupancy of this hydrophobic pocket through dual methyl groups that engage in favorable van der Waals contacts with non-polar residues lining the allosteric site. By contrast, the unsubstituted phenyl analog (N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzenesulfonamide) lacks these critical hydrophobic contacts, while the 3,4-difluoro variant introduces polar fluorine atoms that are electrostatically incompatible with the hydrophobic pocket environment [2].

Kinase selectivity Type III inhibitor Structure-based drug design

Purity Specification and Availability: BenchChem B2917295 vs. Closest Structural Analog B2416714

The target compound (CAS 1797330-00-7, BenchChem Cat. No. B2917295) is listed as an in-stock research chemical with a molecular weight of 320.41 g/mol . Its closest purchasable structural analog, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide (CAS 1797718-65-0, BenchChem Cat. No. B2416714), differs by a single additional methyl substituent at the 6-position of the pyrimidine ring and has a higher molecular weight of 334.44 g/mol . This 6-methyl modification alters the electronic environment of the pyrimidine ring, potentially affecting hinge-region hydrogen bonding with the kinase backbone and introducing steric clashes in certain kinase binding pockets. Both compounds are supplied for research-use-only (RUO) purposes, but the target compound provides the unmodified pyrimidine scaffold that matches the core structure described in foundational pyrimidine-sulfonamide kinase inhibitor patents [1].

Chemical procurement Purity specification Inventory availability

Predicted Metabolic Stability Differentiation: 3,4-Dimethyl vs. 3,4-Difluoro Substitution on the Phenyl Ring

The 3,4-dimethyl substitution pattern on the benzenesulfonamide phenyl ring is predicted to confer differential metabolic stability compared to the 3,4-difluoro analog. Methyl groups are generally resistant to oxidative metabolism at the aromatic ring positions they occupy, whereas fluorine substituents, while also metabolically stable at their attachment points, create an electron-deficient aromatic system that can redirect oxidative metabolism to alternative sites including the pyrimidine ring or the methylene linker [1]. Additionally, the calculated LogP difference (target compound ~1.87 vs. difluoro analog 3.38) predicts reduced CYP450-mediated oxidative clearance for the less lipophilic target compound, as LogP is positively correlated with metabolic turnover rates for many CYP isoforms [2].

Metabolic stability ADME prediction Lead optimization

Recommended Application Scenarios for N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide (CAS 1797330-00-7)


Kinase Selectivity Profiling Panels Requiring Type III Allosteric Probe Compounds

Investigators conducting kinome-wide selectivity profiling should deploy this compound as a Type III (allosteric) probe based on crystallographic evidence that pyrimidine-benzenesulfonamide analogs bind the DFG-out conformation of kinases such as LIMK2 [1]. The 3,4-dimethyl substitution pattern is structurally optimized for the hydrophobic allosteric pocket, making this compound a superior choice over unsubstituted or halogenated phenyl analogs when the research objective is to isolate DFG-out-dependent pharmacology from ATP-competitive effects. Recommended use: Include at 0.1–10 μM in kinase panel screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) alongside an ATP-competitive control inhibitor to quantify selectivity contributions from the Type III binding mode.

Structure-Activity Relationship (SAR) Studies on Pyrimidine Core Modifications

This compound serves as the unsubstituted pyrimidine core reference standard for SAR campaigns exploring modifications at the pyrimidine 6-position . Its closest purchasable analog (CAS 1797718-65-0) bears a 6-methyl group on the pyrimidine ring, which introduces both steric and electronic perturbations. By procuring the target compound as the baseline scaffold, medicinal chemistry teams can systematically assess the impact of 6-position substitutions (methyl, halo, methoxy, amino) on kinase potency and selectivity without confounding variables from the reference compound itself. Recommended use: Prepare 10 mM DMSO stock solutions and dilute into kinase assay buffer for concentration-response testing (typically 0.1 nM – 10 μM range) against purified kinase constructs.

Physicochemical Property Benchmarking in Sulfonamide-Containing Compound Libraries

With an experimentally determined aqueous solubility of approximately 28.1 μM [2], this compound is suitable as a mid-range solubility benchmark for calibrating high-throughput solubility assays and validating computational LogP/LogS prediction models within corporate compound collections. Its solubility places it in a tractable range for biochemical assays (requiring <1% DMSO) while still presenting moderate solubility challenges relevant for formulation development. Recommended use: Include as a reference standard in thermodynamic solubility assays (shake-flask method, pH 7.4 PBS, 24-hour equilibration) alongside high-solubility (caffeine) and low-solubility (diethylstilbestrol) controls.

Chemical Biology Tool for Studying DFG-Out Conformational States in Cellular Kinase Assays

The Type III binding mode inferred from crystallographic studies of related sulfonamide-pyrimidine inhibitors [1] positions this compound as a potential chemical biology tool for stabilizing and studying the DFG-out (inactive) conformation of target kinases in cellular contexts. Unlike Type I (ATP-competitive) inhibitors that bind both active and inactive conformations, Type III inhibitors are conformationally selective. The 3,4-dimethylphenyl group provides the hydrophobic contacts necessary for DFG-out pocket occupancy, while the predicted moderate metabolic stability based on LogP ~1.87 [2] may support sufficient cellular exposure for target engagement studies. Recommended use: Apply at 1–50 μM in serum-reduced (0.5% FBS) cell culture medium for 2–6 hour treatments; confirm target engagement via cellular thermal shift assay (CETSA) or immunoblotting for downstream phospho-substrates.

Quote Request

Request a Quote for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.